
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide is an organic compound characterized by the presence of nitro groups and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide typically involves the nitration of a precursor compound, followed by amide formation. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing advanced equipment to handle the exothermic nature of the reactions. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amines, while oxidation can produce more highly oxidized nitro compounds.
Applications De Recherche Scientifique
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide involves its interaction with molecular targets through its nitro and amide groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound can act as a nucleophile or electrophile in different reactions, influencing its reactivity and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methyl-2,6-dinitrophenyl)acetamide
- 2,4-Dinitrophenol
- N-Methyl-N-(2,4-dinitrophenyl)nitrous amide
Uniqueness
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of nitro and amide groups makes it versatile for various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
113242-94-7 |
|---|---|
Formule moléculaire |
C8H8N4O5 |
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
N-methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide |
InChI |
InChI=1S/C8H8N4O5/c1-5-3-6(11(14)15)8(10(2)9-13)7(4-5)12(16)17/h3-4H,1-2H3 |
Clé InChI |
VTVYWPPRPTVBRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N(C)N=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


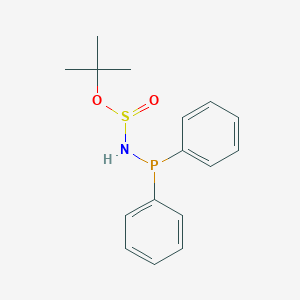
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
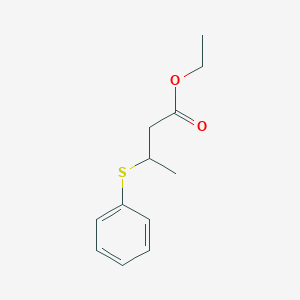
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
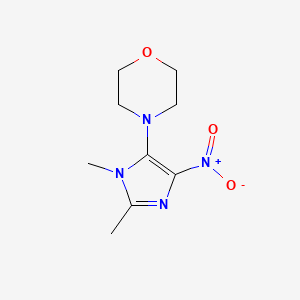
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)

![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
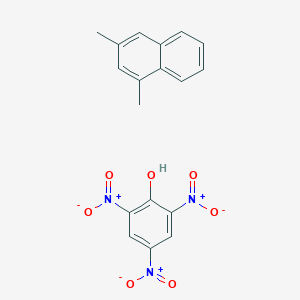
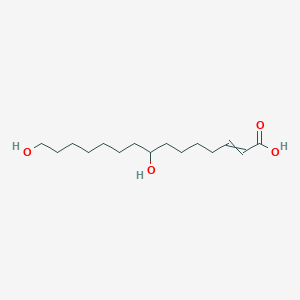
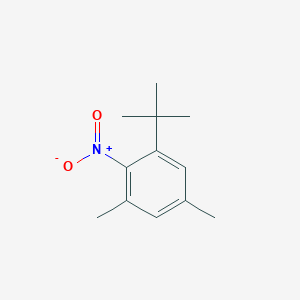
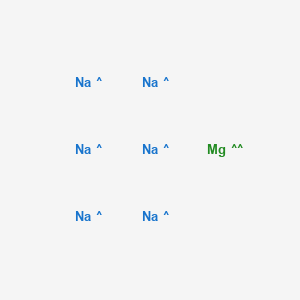
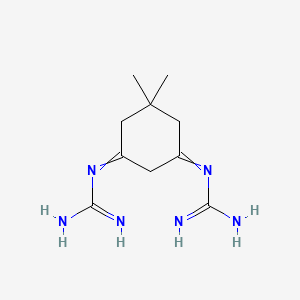
diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
